4-amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid hydrochloride
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Overview
Description
4-amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid hydrochloride is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in peptide synthesis. This compound is often utilized in the synthesis of peptides and proteins due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid hydrochloride typically involves the protection of the amino group of an amino acid with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings, allowing for the efficient and large-scale production of Fmoc-protected amino acids and peptides .
Chemical Reactions Analysis
Types of Reactions
4-amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed through a base-catalyzed reaction, typically using piperidine in dimethylformamide.
Coupling Reactions: The compound can participate in peptide bond formation through reactions with other amino acids or peptide fragments in the presence of coupling agents like carbodiimides.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide is commonly used to remove the Fmoc group.
Peptide Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used as coupling agents.
Major Products Formed
Fmoc Removal: The major product is the deprotected amino acid or peptide.
Peptide Coupling: The major product is the peptide or protein with the newly formed peptide bond.
Scientific Research Applications
4-amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid hydrochloride primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under mild conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Gly-OH: Glycine derivative with Fmoc protection.
Fmoc-Ala-OH: Alanine derivative with Fmoc protection.
Fmoc-Val-OH: Valine derivative with Fmoc protection.
Uniqueness
4-amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid hydrochloride is unique due to its specific structure, which includes a butanoic acid backbone and an Fmoc-protected amino group. This structure allows it to be used in the synthesis of peptides with specific sequences and properties, making it a valuable tool in peptide chemistry .
Properties
CAS No. |
2648949-02-2 |
---|---|
Molecular Formula |
C19H21ClN2O4 |
Molecular Weight |
376.8 |
Purity |
0 |
Origin of Product |
United States |
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